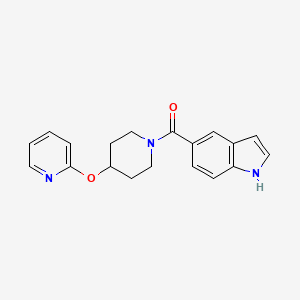
(1H-indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1H-indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Structural Analysis
- The synthesis and structural elucidation of related compounds, such as indolizine and pyridine derivatives, highlight the interest in developing new synthetic routes and understanding the molecular configuration of complex molecules. For instance, the methylation of indolizine derivatives to produce specific compounds with detailed crystal structure analysis has been reported (Kloubert et al., 2012). This research contributes to the broader understanding of molecular interactions and the potential for creating new materials or drugs.
- The thermal, optical, etching, structural studies, and theoretical calculations of related compounds have been explored to understand their physical and chemical properties better. These studies provide insights into the stability, reactivity, and potential applications of these compounds in various fields (Karthik et al., 2021).
Potential Biological Activities
- The antitumor activity of bis-indole derivatives has been investigated, revealing that compounds with similar structural features can exhibit significant biological activity. This research area is crucial for discovering new therapeutic agents (Andreani et al., 2008).
- Another study focused on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, demonstrating the potential for these compounds to modulate receptor activity. Such research is vital for understanding how chemical compounds can influence biological pathways and may lead to the development of new drugs (Shim et al., 2002).
Antimicrobial Activity
- The synthesis and antimicrobial activity of new pyridine derivatives have been studied, with some compounds showing promising activity against bacteria and fungi. This area of research is essential for addressing the growing concern of antimicrobial resistance and the need for new antimicrobial agents (Patel et al., 2011).
Properties
IUPAC Name |
1H-indol-5-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(15-4-5-17-14(13-15)6-10-20-17)22-11-7-16(8-12-22)24-18-3-1-2-9-21-18/h1-6,9-10,13,16,20H,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMXWRODKCSYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2729847.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2729849.png)

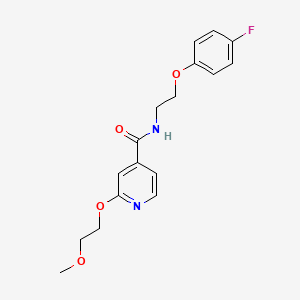
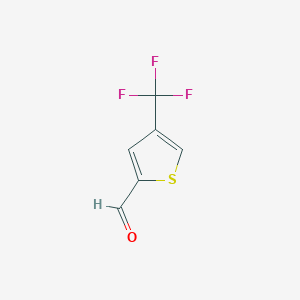


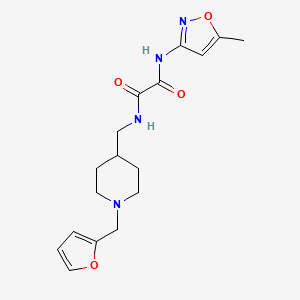
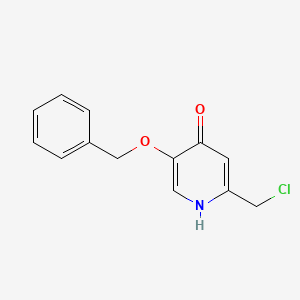
![Ethyl 7-ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2729863.png)
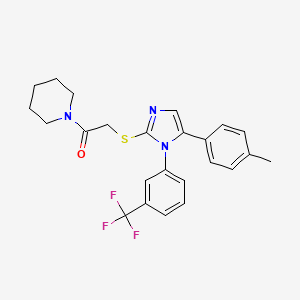

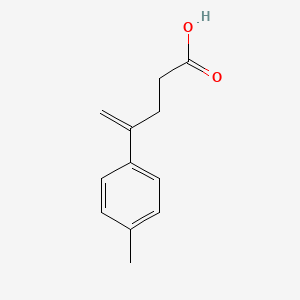
![1-benzyl-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2729869.png)
